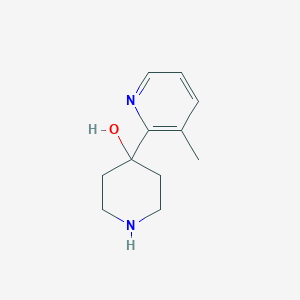4-(3-Methyl-2-pyridinyl)-4-piperidinol
CAS No.:
Cat. No.: VC16021393
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16N2O |
|---|---|
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 4-(3-methylpyridin-2-yl)piperidin-4-ol |
| Standard InChI | InChI=1S/C11H16N2O/c1-9-3-2-6-13-10(9)11(14)4-7-12-8-5-11/h2-3,6,12,14H,4-5,7-8H2,1H3 |
| Standard InChI Key | AVFMWCMJJZNQDA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=CC=C1)C2(CCNCC2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-(3-Methyl-2-pyridinyl)-4-piperidinol features a piperidine core (a six-membered amine ring) with two substituents at the 4-position: a hydroxyl (-OH) group and a 3-methylpyridinyl group. The pyridine ring introduces aromaticity and potential hydrogen-bonding interactions, while the hydroxyl group enhances polarity. The compound’s IUPAC name is 4-(3-methylpyridin-2-yl)piperidin-4-ol, and its ChemSpider ID is 11603470 .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Average Mass | 192.262 g/mol |
| Monoisotopic Mass | 192.126263 g/mol |
| Hydrogen Bond Donors | 2 (OH and NH) |
| Hydrogen Bond Acceptors | 3 (N, O, and pyridinyl N) |
| Topological Polar Surface Area | 49.8 Ų |
Spectroscopic Characterization
Although direct spectral data for 4-(3-Methyl-2-pyridinyl)-4-piperidinol are scarce, analogs such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones provide insight into expected patterns . For example:
-
IR Spectroscopy: A hydroxyl stretch () near 3325–3333 cm⁻¹ and aromatic C-H stretches () at 3007–3095 cm⁻¹ .
-
NMR Spectroscopy: Piperidine protons resonate between δ 1.38–4.06 ppm in NMR, while pyridinyl protons appear as multiplet signals in the aromatic region (δ 7.03–7.54 ppm) .
Synthetic Methodologies
Direct Synthesis Routes
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A plausible route involves:
-
Piperidine Functionalization: Reacting 4-piperidinol with 3-methyl-2-pyridinyl halides under basic conditions.
-
Protection/Deprotection Strategies: Using benzyl or tert-butoxycarbonyl (Boc) groups to protect the hydroxyl and amine functionalities during synthesis .
Table 2: Example Reaction Conditions for Analog Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Halogenation | , DMF, 0°C | 85% | |
| Coupling | KCO, DMF, 80°C | 72% | |
| Deprotection | , Pd/C, EtOH | 90% |
Challenges in Synthesis
-
Regioselectivity: Competing reactions at the piperidine nitrogen and hydroxyl group necessitate careful protecting group selection.
-
Stereochemical Control: The 4-position’s stereochemistry may influence biological activity, requiring chiral resolution techniques .
Computational and Analytical Insights
Molecular Docking Studies
Docking simulations of analogs into proteins like 6FS1 (myeloma) and 5N21 (NKTL) reveal:
-
Hydrogen Bonding: Between the hydroxyl group and Arg78 or Asp56 residues.
-
Hydrophobic Interactions: 3-Methylpyridinyl moiety engaging with nonpolar pockets .
ADMET Profiling
Computational predictions using tools like SwissADME indicate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume